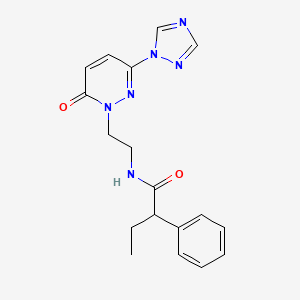
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide is a useful research compound. Its molecular formula is C18H20N6O2 and its molecular weight is 352.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Applications
A notable application of derivatives related to N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide is their antiviral activity. For instance, certain triazolo[4,3-b]pyridazine derivatives have shown promising antiviral activity against hepatitis A virus (HAV), with some compounds significantly reducing virus count in plaque reduction infectivity assays. This suggests potential for these compounds in the development of new antiviral drugs targeting HAV and possibly other viruses (Shamroukh & Ali, 2008).
Antimicrobial and Antibacterial Activities
Research has also explored the antimicrobial and antibacterial properties of pyridazine derivatives. A study synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds, including analogs of the discussed compound, and evaluated their antimicrobial activity against various bacteria and fungi. The synthesized compounds displayed a range of antimicrobial activities, suggesting their potential in combating microbial infections (Sarvaiya, Gulati, & Patel, 2019).
Herbicidal Activities
Another area of application is in agriculture, where novel pyridazine derivatives have been synthesized and evaluated for herbicidal activities. Some compounds exhibited significant inhibitory effects on chlorophyll synthesis in Spirodela polyrrhiza and showed equal or higher herbicidal activities compared to commercial bleaching herbicides against dicotyledonous plants. This highlights the potential of these compounds in developing new herbicides (Xu et al., 2008).
Anticonvulsant and Neuroprotective Effects
The compound and its derivatives have been investigated for their anticonvulsant and neuroprotective effects. In a study, N-(substituted benzothiazol-2-yl)amide derivatives exhibited significant anticonvulsant activity, with some compounds showing promising neuroprotective effects by lowering levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), which are markers of oxidative stress and cell damage. This suggests potential therapeutic applications in neurology, particularly in the treatment of epilepsy and neuroprotection (Hassan, Khan, & Amir, 2012).
properties
IUPAC Name |
N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-2-15(14-6-4-3-5-7-14)18(26)20-10-11-23-17(25)9-8-16(22-23)24-13-19-12-21-24/h3-9,12-13,15H,2,10-11H2,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPBNOXATCANPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


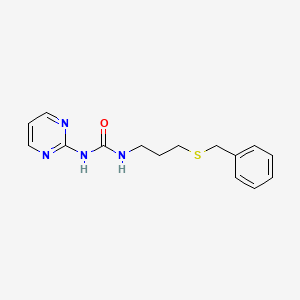
![2-(2,3-Dimethoxyphenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2437786.png)
![2-[3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1-quinazolinyl]acetic acid (phenylmethyl) ester](/img/no-structure.png)
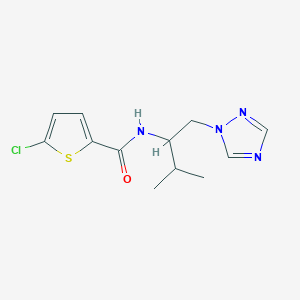
![(E)-4-(Dimethylamino)-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-enamide](/img/structure/B2437797.png)
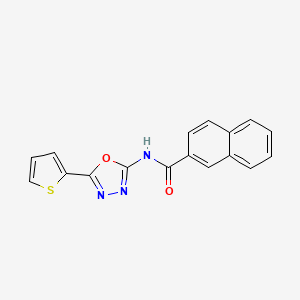
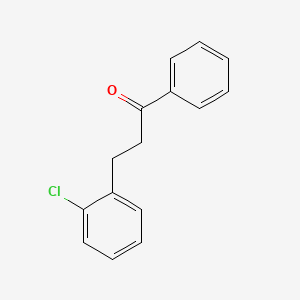
![2-fluoro-N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2437801.png)
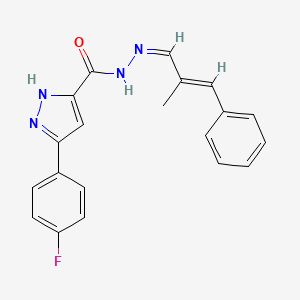

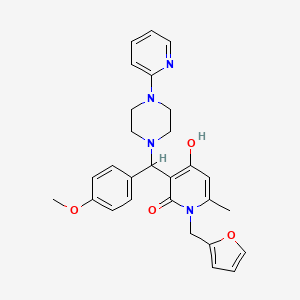
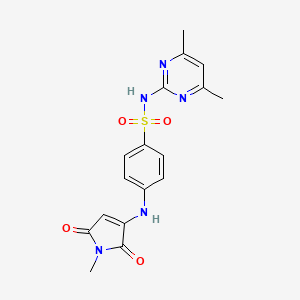
![6-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid](/img/structure/B2437807.png)